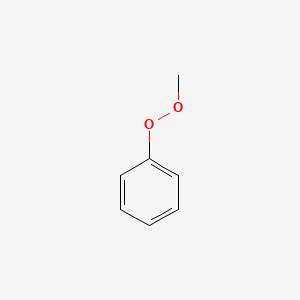

(Methylperoxy)benzene

Description

Significance of Organic Peroxides in Chemical Sciences

Organic peroxides are a class of organic compounds characterized by the presence of a peroxide functional group (R-O-O-R'). wikipedia.org The defining feature of these molecules is the relatively weak oxygen-oxygen single bond, which has a bond-dissociation energy of approximately 20 to 50 kcal/mole. pitt.edufsu.edu This weak O-O bond readily undergoes homolytic cleavage to produce free radicals (RO•), a property that makes organic peroxides exceptionally useful in various chemical applications. wikipedia.org

In the realm of chemical sciences, organic peroxides are of paramount importance, primarily serving as initiators for radical reactions. pitt.edufsu.edu Their ability to generate free radicals upon decomposition is harnessed in polymer chemistry to initiate the polymerization of monomers like acrylates, vinyl chloride, and styrene (B11656). wikipedia.orgnih.gov Compounds such as benzoyl peroxide and dicumyl peroxide are widely used for this purpose in the manufacturing of plastics and resins. wikipedia.orgchemicalsafetyfacts.org The rate of polymerization can be controlled by selecting the appropriate peroxide and temperature. wikipedia.org Beyond polymerization, these compounds are also used to modify polymers through processes like grafting or visbreaking. wikipedia.org

Hydroperoxides, a subclass of organic peroxides where R' is hydrogen (R-O-O-H), are significant as intermediates and reagents in major commercial processes, including the synthesis of other organic peroxides. wikipedia.orgnih.gov The versatile reactivity of organic peroxides has established them as a cornerstone in organic synthesis, materials science, and the polymer industry. nih.gov

| Type of Organic Peroxide | General Structure | Significance/Application |

| Hydroperoxides | R-O-O-H | Intermediates in commercial processes; reagents for epoxidation. wikipedia.org |

| Dialkyl/Diaryl Peroxides | R-O-O-R' | Radical initiators for polymerization. pitt.edufsu.edu |

| Peroxy Esters | R-C(O)O-O-R' | Used in polymerization and organic synthesis. pitt.edu |

| Acyl Peroxides | R-C(O)O-O-C(O)R' | Common radical initiators (e.g., Benzoyl Peroxide). wikipedia.orgpitt.edu |

Overview of Aromatic Peroxy Species in Research Contexts

Aromatic peroxy compounds, and more specifically aromatic peroxy radicals, are critical intermediates in the atmospheric oxidation of aromatic hydrocarbons such as benzene (B151609), toluene (B28343), and xylenes. acs.orgoberlin.educopernicus.org These aromatic compounds are significant contributors to urban air pollution, primarily from sources like vehicle exhaust and industrial solvents. oberlin.educopernicus.org Their atmospheric chemistry plays a crucial role in the formation of tropospheric ozone and secondary organic aerosols (SOA), which are key components of photochemical smog. acs.orggatech.edu

Research in this area often focuses on the reaction mechanisms initiated by the hydroxyl radical (OH) with aromatic compounds. acs.org This initial reaction is followed by the addition of molecular oxygen (O2) to form an aromatic peroxy radical. acs.org These peroxy radicals are highly reactive and can undergo several subsequent reactions, including cyclization to form bicyclic radicals or reactions with nitric oxide (NO). acs.orgoberlin.edu The pathway involving reaction with NO is a key step in ozone production. oberlin.edumdpi.com

Theoretical and experimental studies have provided thermochemical and kinetic data to better understand these complex reaction networks. acs.org For instance, research on toluene oxidation shows that aromatic peroxy radicals tend to cyclize into bicyclic radicals, which then react further, leading to ring cleavage and the formation of products like glyoxal (B1671930) and methylglyoxal. acs.orgcopernicus.org Understanding the fate of these aromatic peroxy species is essential for accurately modeling air quality and the photochemical production of pollutants. acs.orgoberlin.edu

Research Landscape of (Methylperoxy)benzene: Current Gaps and Opportunities

This compound, with the chemical structure C6H5-O-O-CH3, occupies a unique position at the intersection of two extensively studied classes of compounds: aromatic peroxides and methylperoxy species. However, a review of the current academic literature indicates that while its constituent radicals—the phenylperoxy radical (C6H5OO•) and the methylperoxy radical (CH3OO•)—are subjects of intense research, the stable this compound molecule itself is not as widely studied.

The methylperoxy radical (CH3O2) is recognized as one of the most important peroxy radicals in the troposphere, playing a significant role in atmospheric reaction networks and the formation of ozone. osti.govrsc.orgacs.org Similarly, aromatic peroxy radicals are known to be key, albeit transient, intermediates in the atmospheric degradation of aromatic pollutants. acs.orgcopernicus.org

Current Gaps:

Synthesis and Isolation: There is a noticeable gap in the literature regarding established and efficient methods for the synthesis, isolation, and characterization of this compound as a stable compound. While general methods for peroxide synthesis exist, specific protocols for this particular molecule are not prominent. nih.gov

Experimental Data: Consequently, there is a lack of comprehensive experimental data on its physical and chemical properties, such as thermal stability, decomposition kinetics, and reactivity. The decomposition is expected to proceed via the homolytic cleavage of the O-O bond, a characteristic reaction of organic peroxides. wikipedia.orgvulcanchem.com

Opportunities for Research:

Novel Synthesis Routes: Developing novel and efficient synthetic pathways to this compound presents a significant opportunity. This could involve exploring metal-catalyzed reactions or new oxidation strategies. acs.org

Decomposition Studies: A detailed investigation into the thermal and photochemical decomposition of this compound would provide valuable insights. Identifying the resulting radical products (phenyl-oxy and methoxy (B1213986) radicals) and subsequent non-radical products would be crucial for understanding its fundamental chemistry.

Atmospheric and Combustion Chemistry: Studying this compound could serve as a model system for understanding the behavior of more complex aromatic peroxides. Its role as a potential intermediate or product in specific atmospheric or combustion environments could be explored, bridging the gap between studies of isolated methylperoxy and aromatic peroxy radicals. researchgate.netdlr.deacs.org

Applications in Synthesis: As with other organic peroxides, this compound could be investigated as a potential radical initiator or an oxidizing agent in organic synthesis, potentially offering unique reactivity or selectivity. pitt.edufsu.edu

Structure

2D Structure

3D Structure

Properties

CAS No. |

148600-12-8 |

|---|---|

Molecular Formula |

C7H8O2 |

Molecular Weight |

124.14 g/mol |

IUPAC Name |

methylperoxybenzene |

InChI |

InChI=1S/C7H8O2/c1-8-9-7-5-3-2-4-6-7/h2-6H,1H3 |

InChI Key |

NLVRJWHXLBQZAU-UHFFFAOYSA-N |

Canonical SMILES |

COOC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Strategies and Mechanistic Pathways for Methylperoxy Benzene

Established Synthetic Routes to Alkylperoxyarenes

The synthesis of complex organic compounds often requires a series of reactions to transform starting materials into the desired product. cognitoedu.orgsavemyexams.com A synthetic route outlines this sequence, detailing the chemical intermediates and the specific reagents and conditions for each step. cognitoedu.orgsavemyexams.com For alkylperoxyarenes, which are structurally related to (methylperoxy)benzene, several synthetic strategies have been developed. These pathways often involve the introduction of a peroxy group onto an aromatic ring system.

A general approach to forming such compounds can be conceptualized through the interconversion of various functional groups. youtube.comchemrevise.org For instance, a common starting point in aromatic chemistry is benzene (B151609) or its derivatives. youtube.com The functionalization of the aromatic ring or its side chains is a key step. msu.eduuomustansiriyah.edu.iq While direct, single-step syntheses are often not feasible, multi-step pathways provide the necessary control to achieve the target molecule. cognitoedu.orgsavemyexams.com

The following table summarizes key organic reactions that can be part of a synthetic route leading to functionalized aromatic compounds.

| Reactant | Product | Reagents | Reaction Type |

| Alkene | Haloalkane | Hydrogen halide | Electrophilic addition |

| Alkene | Alcohol | Steam + H2SO4 / heat | Hydration |

| Alcohol | Alkene | Al2O3 or conc. acid / heat | Elimination / dehydration |

| Haloalkane | Alcohol | NaOH (aq) / heat under reflux | Nucleophilic substitution |

| Alkane | Haloalkane | Halogen / UV light | Free radical substitution |

| Primary alcohol | Aldehyde | K2Cr2O7 / H2SO4 / Distillation | Oxidation |

Radical-Mediated Formation Mechanisms

Free-radical reactions are a significant class of reactions in organic chemistry, characterized by the involvement of intermediates with unpaired electrons. wikipedia.org These reactions typically proceed through a chain mechanism involving initiation, propagation, and termination steps. wikipedia.org

Phenyl Radical Reaction with Molecular Oxygen

The reaction between a phenyl radical (C6H5•) and molecular oxygen (O2) is a critical process in combustion chemistry and can lead to the formation of peroxy intermediates. uhmreactiondynamics.orgresearchgate.net This reaction begins with a barrierless, exothermic addition of O2 to the phenyl radical, forming a phenylperoxy radical (C6H5O2•). nih.govacs.orgnycu.edu.tw This initial adduct is a key intermediate that can undergo further reactions. uhmreactiondynamics.orgresearchgate.net

The phenylperoxy radical is short-lived and can decompose to a phenoxy radical (C6H5O•) and an oxygen atom. uhmreactiondynamics.orgresearchgate.net This process is exoergic. uhmreactiondynamics.org The reaction dynamics are direct, involving a stripping-like mechanism where the phenyl radical essentially "picks up" an oxygen atom from the O2 molecule. uhmreactiondynamics.org

Alternatively, the phenylperoxy radical can rearrange to form a 1,2-dioxaspiro[2.5]octadienyl radical. nih.govacs.orgnycu.edu.tw This species can then isomerize to a seven-membered ring radical, which can subsequently break down into various smaller molecules. nih.govacs.org The branching between these different pathways is controlled by the transition states between the intermediates. nih.govacs.org

Oxygen Addition to Aromatic Radicals

The addition of molecular oxygen to aromatic radicals is a fundamental step in the oxidation of aromatic compounds. researchgate.net This process leads to the formation of peroxy radicals, which are crucial species in both atmospheric and combustion chemistry. researchgate.net For aromatic radicals, the kinetics of this recombination are important for understanding high-temperature processes. researchgate.net

The reaction of hydroxyl radicals (•OH) with benzene in the presence of oxygen provides a well-studied example. rsc.org The initial step is the addition of the hydroxyl radical to the benzene ring, forming a hydroxycyclohexadienyl radical. rsc.org This radical then reversibly adds molecular oxygen to form hydroxycyclohexadienylperoxyl radicals. rsc.org These peroxyl radicals can then undergo further reactions, such as the elimination of a hydroperoxyl radical (HO2•) to yield phenol (B47542). rsc.org

Catalytic Approaches to Peroxidation of Aromatic Systems

Catalytic oxidation of aromatic compounds is a key technology for transforming hydrocarbons into more valuable chemicals. researchgate.net These processes often utilize molecular oxygen or other oxidants in the presence of a catalyst. researchgate.netresearchgate.net

General Catalytic Oxidation Mechanisms for Benzene Derivatives

The selective oxy-functionalization of hydrocarbons can be achieved using various oxidants like O2, H2O2, and O3, often in conjunction with transition metal catalysts. frontiersin.orgnih.gov The reactive species responsible for the oxidation can be hydroxyl or hydroperoxyl radicals, or metal-oxygenated species. frontiersin.orgnih.gov

Several mechanisms have been proposed for the catalytic oxidation of benzene and its derivatives. frontiersin.orgnih.gov For example, palladium-based catalysts have been shown to promote the direct reaction of benzene with O2 to form phenol. researchgate.net In some systems, the addition of co-catalysts or ligands is necessary for high selectivity. researchgate.net

Iron and copper-based catalysts are also effective for the oxidation of aromatic C-H bonds. frontiersin.orgnih.gov For instance, Fe(ClO4)2 in the presence of H2O2 can selectively oxidize toluene (B28343) to either cresols (sp2 C-H oxidation) or benzyl (B1604629) alcohol/benzaldehyde (sp3 C-H oxidation). frontiersin.org The mechanism can involve an oxygen atom transfer (OAT) process, often proceeding through an arene oxide intermediate. nih.gov Free radical pathways can also play a role. nih.gov

The table below provides examples of catalyst systems used for the oxidation of benzene derivatives.

| Catalyst System | Oxidant | Substrate | Key Products |

| Pd(OAc)2/phenanthroline | O2 | Benzene | Phenol |

| Di-ferric complex | H2O2 | Benzene | Phenol |

| Fe(ClO4)2 | H2O2 | Toluene | Cresols, Benzyl alcohol |

| Supported Cu/γ-Al2O3 | Air | Benzene, Toluene, Xylene | Complete oxidation products |

Mechanistic Investigations of Peroxy Bond Formation

The formation of the peroxy bond (O-O) is a key step in the synthesis of peroxides. The mechanisms of these reactions can vary depending on the reactants and conditions. In some cases, the formation of the peroxy bond involves radical intermediates. For example, the reaction of an acyl radical with molecular oxygen can lead to an acylperoxy radical, which is an intermediate in the formation of peroxy acids. mdpi.com

In other systems, the peroxy bond is formed through non-radical pathways. For instance, the epoxidation of an alkene by a peroxy acid is a concerted reaction where the peroxy acid transfers an oxygen atom to the double bond. youtube.com

Computational studies, such as ab initio calculations, are valuable tools for investigating the potential energy surfaces of these reactions. nih.govnycu.edu.tw These studies can help to elucidate the structures of transition states and intermediates, and to predict the most favorable reaction pathways. nih.govnycu.edu.tw For instance, in the reaction of the methyl peroxy radical with O2, quantum chemical calculations have shown that a concerted mechanism involving an H-atom shift and O2 addition is the most favorable pathway. rsc.org

Reaction Mechanisms and Radical Chemistry of Methylperoxy Benzene

Homolytic Cleavage of the Peroxy Bond

The relatively weak oxygen-oxygen single bond in (Methylperoxy)benzene is susceptible to homolytic cleavage, a process that can be initiated by thermal or photolytic means. This bond scission is the primary step in many of its radical-mediated reactions.

Thermally Induced Radical Generation

The thermal decomposition of this compound initiates through the homolytic cleavage of the O-O bond, yielding a cumyloxy radical (C₆H₅C(CH₃)₂O•) and a hydroxyl radical (•OH). This process is the cornerstone of its use as a radical initiator. The decomposition mechanism is complex and can be influenced by the solvent and concentration. In reactive solvents, the decomposition occurs at temperatures around 100°C. The reaction does not follow a simple first-order kinetic model; instead, it can be described as a combination of a first-order and a three-halves-order reaction wayne.edu.

The decomposition can become autocatalytic, particularly in cumene (B47948) at elevated temperatures, due to the radical-induced decomposition of the hydroperoxide wayne.edu. The primary radicals formed can undergo further reactions. The cumyloxy radical, if not reactive towards the solvent, can decompose by cleaving a methyl or phenyl radical to form acetophenone or acetone, respectively, with the formation of acetone being the predominant pathway wayne.edu.

Photolytically Induced Radical Generation

The photolysis of this compound provides an alternative route to generate radicals. The energy from ultraviolet (UV) light can induce the homolytic cleavage of the peroxy bond. Studies on the photodissociation of cumene hydroperoxide at 248 nm and 193 nm have shown that the process yields cumyloxy ((C₆H₅)(CH₃)₂CO) and hydroxyl (OH) fragments researchgate.net.

At both wavelengths, the hydroxyl radicals are produced exclusively in their ground electronic state with negligible vibrational excitation researchgate.net. The distribution of the available energy among the products varies with the photolysis wavelength. At 248 nm, the energy is distributed as follows: 3% into OH rotation, 49% into translational energy of the fragments, and 48% into internal energy of the cumyloxy radical. At 193 nm, the distribution shifts to 3% for OH rotation, 18% for translational energy, and a significant 79% into the internal energy of the cumyloxy radical researchgate.net. While the formation of these radical species is well-established, specific quantum yields for their generation upon photolysis of this compound are not extensively documented in the available literature.

Factors Influencing Bond Dissociation Energies

The bond dissociation energy (BDE) of the O-O bond in this compound is a critical parameter that governs its thermal stability and reactivity as a radical initiator. Theoretical calculations provide valuable insights into this property.

Substituent Effects: The nature of the substituents on the peroxide molecule can significantly influence the O-O bond strength. Electron-withdrawing groups generally increase the BDE, making the peroxide more stable, while electron-donating groups can decrease it. High-level ab initio calculations have shown that the average O-O bond energy in peroxides is around 45 kcal/mol, which is higher than the traditionally accepted value of 34 kcal/mol wayne.edu. For this compound, also known as cumene hydroperoxide, the calculated O-O bond dissociation energy at the CBS-APNO level of theory is 45.01 kcal/mol wayne.edu. This value is nearly identical to that of 1-phenylethyl-1-hydroperoxide (45.02 kcal/mol), indicating that the substitution of a methyl group for a hydrogen atom on the alpha-carbon has a negligible effect on the O-O BDE in this context wayne.edu.

Solvent Effects: The surrounding solvent can influence the BDE, although this effect is generally small for nonpolar reactions like homolytic cleavage. Polar solvents might stabilize the resulting radicals to some extent, potentially lowering the apparent BDE. Protic polar solvents, in particular, can engage in hydrogen bonding, which may preferentially stabilize either the parent hydroperoxide or the resulting radicals, leading to a slight modification of the bond enthalpy acs.org.

Temperature: Bond dissociation is an enthalpy change and is therefore dependent on temperature wikipedia.org. While the BDE is often reported at a standard temperature of 298 K, it will vary with temperature. However, for many chemical systems, the numerical difference between the BDE at 0 K and 298 K is small and often within the experimental error of the measurement wikipedia.org.

Table 1: Calculated O-O Bond Dissociation Energies of Selected Peroxides

| Peroxide | Calculation Method | Bond Dissociation Energy (kcal/mol) |

|---|---|---|

| Hydrogen Peroxide (HOOH) | G2 | 50 |

| Methyl Hydroperoxide (CH₃OOH) | G2 | 45 |

| Dimethyl Peroxide (CH₃OOCH₃) | G2 | 39 |

| This compound (Cumene Hydroperoxide) | CBS-APNO | 45.01 |

| tert-Butyl Hydroperoxide | CBS-APNO | 45.81 |

Data sourced from high-level ab initio calculations.

Radical-Radical Reactions Involving this compound-Derived Radicals

Self-Reactions of Phenylperoxy Radicals

The self-reaction of tertiary alkylperoxy radicals, such as the cumylperoxy radical, is a key termination step in autoxidation chain reactions. These reactions proceed via the formation of a transient tetroxide intermediate (ROOOOR). The decomposition of this intermediate can follow two main pathways, often referred to as the Russell and non-Russell mechanisms.

For tertiary peroxy radicals that lack an α-hydrogen, the Russell mechanism, which leads to the formation of an alcohol and a ketone, is not possible. Instead, termination proceeds through the formation of two alkoxy radicals and molecular oxygen.

Reactions with Other Organic Radicals

Cumylperoxy radicals can react with a variety of other organic radicals, leading to cross-termination products. These reactions are important in complex chemical systems where multiple radical species are present.

Absolute rate constants have been measured for the reactions of cumylperoxy radicals with a number of hydrocarbons. These reactions typically involve hydrogen atom abstraction by the cumylperoxy radical from the hydrocarbon, generating a new alkyl radical and cumene hydroperoxide. Primary and secondary peroxy radicals are generally about 3 to 5 times more reactive in hydrogen abstraction than tertiary peroxy radicals like the cumylperoxy radical cdnsciencepub.comresearchgate.net.

The reactivity of cumylperoxy radicals in hydrogen atom abstraction from ring-substituted cumenes can be correlated by the Hammett equation using σ+ substituent constants, with a ρ value of -0.29 cdnsciencepub.comresearchgate.net. This negative ρ value indicates that electron-donating substituents on the aromatic ring increase the rate of hydrogen abstraction.

Table 2: Rate Constants for Reactions of Cumylperoxy Radicals with Various Substrates

| Substrate | Rate Constant (k) at 30°C (M⁻¹s⁻¹) |

|---|---|

| Cumene | 0.18 |

| Tetralin | 1.6 |

| 1,4-Cyclohexadiene | 700 |

| 2,6-di-t-butyl-4-methylphenol | 2.1 x 10⁴ |

Data represents the rate of hydrogen atom abstraction by cumylperoxy radicals.

Unimolecular Decomposition Pathways

The unimolecular decomposition of this compound and related species is a critical area of study in radical chemistry. These pathways dictate the formation of subsequent reactive intermediates and stable products. The decomposition is highly dependent on factors such as temperature and the presence of catalysts.

Rearrangement Mechanisms of Phenylperoxy Radicals

The rearrangement of organic peroxides represents a significant class of reactions in organic chemistry, often proceeding through complex mechanisms. nih.gov While specific literature on the isolated phenylperoxy radical is sparse, its rearrangement can be understood in the context of well-established peroxide rearrangement reactions like the Hock rearrangement, which involves the acid-catalyzed rearrangement of cumene hydroperoxide to phenol (B47542) and acetone. nih.gov

For phenylperoxy radicals, rearrangement pathways could involve intramolecular hydrogen shifts or rearrangements of the carbon skeleton, potentially leading to the formation of more stable radical species. nih.gov These rearrangements are often key steps in broader processes such as the Baeyer–Villiger oxidation, which converts ketones to esters via a peroxy intermediate. nih.govlibretexts.org The stability of the intermediates and transition states governs the favorability of a particular rearrangement pathway. Free-radical rearrangements typically involve an intermediate that is more stable than the initial radical. youtube.com

Formation of Phenoxy Radicals and Other Intermediates

A primary unimolecular decomposition pathway for compounds structurally similar to this compound involves the cleavage of the O-O or C-O bonds. The thermal decomposition of the related compound methoxybenzene (anisole) primarily proceeds via the cleavage of the C₆H₅O–CH₃ bond to form a phenoxy radical (C₆H₅O•) and a methyl radical (•CH₃). mq.edu.au

The rate constant for this specific decomposition was determined to be k₁ = (2.9±1.0) × 10¹⁵ exp(-64.0±0.6 kcal mol⁻¹/RT)s⁻¹ over a temperature range of 850-1000 K. mq.edu.au Following its formation, the phenoxy radical can undergo further unimolecular decomposition to yield cyclopentadienyl radicals and carbon monoxide (CO). mq.edu.au Alternatively, it can react with methyl radicals to form cresols. mq.edu.au Phenol is also observed as a significant secondary product in such decompositions. mq.edu.au Phenoxy radical intermediates can also be formed from phenolic metabolites of benzene (B151609) through enzymatic oxidation. nih.gov

Bimolecular Reaction Kinetics

The study of bimolecular reactions involving organic peroxides and their ionic derivatives provides fundamental insights into their reactivity and intrinsic properties in the gas phase. Techniques like mass spectrometry have been instrumental in exploring these complex chemistries over the past few decades. qut.edu.au

Gas-Phase Ion Chemistry of Organic Peroxides

Mass spectrometry and related technologies have enabled detailed investigation into the intrinsic gas-phase properties of organic peroxides. qut.edu.au By using soft ionization techniques, intact cations and anions can be generated from often labile peroxide molecules. qut.edu.au The study of the unimolecular dissociation of these ionized peroxides reveals information about their energetics, bonding, and provides diagnostic markers for structural elucidation. qut.edu.au Gas-phase spectroscopy of ionized peroxides, including methods like negative-ion photoelectron spectroscopy and infrared multiple photon dissociation, further characterizes these species. qut.edu.au

| Research Area | Techniques Used | Key Insights Gained |

| Ion Formation | Soft ionization mass spectrometry | Generation of intact gas-phase cations and anions from labile peroxides. qut.edu.au |

| Unimolecular Dissociation | Tandem mass spectrometry | Understanding of energetics, bonding, and diagnostic markers for molecular structure. qut.edu.au |

| Ion Spectroscopy | Negative-ion photoelectron spectroscopy, IRMPD | Characterization of the spectroscopic properties of ionized organic peroxides. qut.edu.au |

| Analytical Applications | Chemical ionization mass spectrometry | Detection of neutral peroxides and peroxyl radicals. qut.edu.au |

Reactions of Ions with Neutral Peroxides

The bimolecular chemistry of peroxides in the gas phase includes the reactions of various ions with neutral peroxide molecules. qut.edu.au These interactions are a key area of investigation in gas-phase ion chemistry. For example, studies have been conducted on the reactions of bare transition-metal cations, such as Cr⁺, Mn⁺, Fe⁺, and Co⁺, with dimethyl peroxide. acs.org Such studies help to elucidate the fundamental reaction mechanisms, including bond activation and fragmentation pathways, that occur when a charged species encounters a neutral peroxide.

Reactions of Deprotonated Hydroperoxides with Neutral Substrates

Another significant category of bimolecular reactions involves deprotonated organic hydroperoxides reacting with neutral substrates in the gas phase. qut.edu.au The initial step in the reaction between a superoxide ion and a hydroperoxide in an aprotic medium is the abstraction of a proton from the hydroperoxide. rsc.org This generates a deprotonated hydroperoxide, which is a potent nucleophile. The subsequent reactions of these deprotonated species with various neutral molecules are of fundamental interest. In some cases, the interaction of an excess of superoxide ions with alkyl hydroperoxides can lead to an autocatalytic process where the hydroperoxide acts as a catalyst for the protonation of the superoxide ion. rsc.org

Catalytic Effects on Reactivity (e.g., Water Catalysis in Radical Rearrangements)

The reactivity of this compound, particularly in the context of radical rearrangements, can be significantly influenced by the presence of catalysts. Water, for instance, has been shown to play a pivotal catalytic role in the photochemical rearrangement of related phenylperoxy radicals. This section explores the catalytic effect of water on these radical transformations, drawing on experimental and computational studies.

Research Findings on Water Catalysis

Recent investigations employing matrix isolation spectroscopy, density functional theory (DFT), and post-HF computations have provided significant insights into the (photo)catalytic impact of a single water molecule on the rearrangement of the phenylperoxy radical. These studies serve as a crucial model for understanding the behavior of this compound radicals. ucl.ac.uknih.gov

The primary role of a catalyst is to stabilize the transition state of a reaction, thereby lowering the activation free energy and increasing the reaction rate. ucl.ac.uknih.gov In the case of the phenylperoxy radical rearrangement, a single water molecule has been demonstrated to lower the barrier heights for the water-assisted unimolecular isomerization steps by approximately 2–3 kcal mol⁻¹. ucl.ac.uknih.gov This reduction in the activation barrier is a direct consequence of the formation of H-bonded complexes between the water molecule and the radical, which modifies the potential energy surface of the reaction. ucl.ac.uk

Experimental evidence supports these computational findings. The photochemical rearrangement of the phenylperoxy radical-water complex to the oxepin-2(5H)-one-5-yl radical shows a clear dependence on the presence of the water molecule and the energy of the incident light. ucl.ac.uk The difference in the required wavelength for the transformation in the presence and absence of water corresponds to the calculated decrease in the transition state energy. ucl.ac.uknih.gov Specifically, the rearrangement of the phenylperoxy radical-water complex occurs upon irradiation at a longer wavelength (λ = 623 nm) compared to the uncatalyzed reaction, indicating a lower energy requirement. ucl.ac.uk

The catalytic action of water occurs in the electronic ground state following photoexcitation and an ultrafast nonradiative deactivation. ucl.ac.uk This highlights the importance of water catalysis in understanding the mechanisms of organic reactions, including those occurring under atmospheric conditions. nih.gov

Data on Catalytic Effects

The following table summarizes the key quantitative findings from studies on the catalytic effect of a single water molecule on the photochemical rearrangement of the phenylperoxy radical, which is analogous to the radical chemistry of this compound.

Computational Chemistry and Theoretical Modeling of Methylperoxy Benzene

Quantum Chemical Calculations for Electronic Structure and Energetics

Understanding the fundamental electronic structure and energy of (Methylperoxy)benzene is the first step in characterizing its chemical behavior. Quantum chemical calculations provide a powerful lens through which to view these properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. For molecules like this compound, DFT methods are extensively used to predict optimized geometries, electronic properties, and energies. Studies on related aromatic compounds and radicals demonstrate the utility of DFT in understanding substituent effects on the benzene (B151609) ring. For instance, the addition of a methyl group can influence the electronic properties of the benzene ring, and DFT calculations can quantify these changes. wisc.edu The choice of functional and basis set is crucial for obtaining accurate results. For example, hybrid functionals like B3LYP are commonly used for organic molecules, often in conjunction with Pople-style basis sets (e.g., 6-31G*) or correlation-consistent basis sets (e.g., aug-cc-pVTZ) to accurately describe the electronic structure. mdpi.commdpi.com

A theoretical study on the electronic properties of hydroxybenzene derivatives using DFT at the B3LYP/6-31G(d,p) level has shown how substituents alter the electronic landscape of the benzene ring. uludag.edu.tr Similar computational approaches applied to this compound would elucidate the influence of the methylperoxy group on the aromatic system.

Table 1: Representative DFT Functionals and Basis Sets for Aromatic Compounds

| Method | Functional | Basis Set | Typical Application |

|---|---|---|---|

| DFT | B3LYP | 6-31G(d,p) | Geometry optimization and electronic properties of organic molecules. uludag.edu.tr |

| DFT | M06-2X | aug-cc-pVDZ | Thermochemistry and kinetics of substituted benzenes. nih.gov |

Post-Hartree-Fock (Post-HF) Methods

While DFT is powerful, post-Hartree-Fock methods provide a systematic way to improve upon the Hartree-Fock approximation by more explicitly including electron correlation. semanticscholar.orgwikipedia.orgfiveable.me These methods, though computationally more demanding, are often used to obtain benchmark energetic data.

Common post-HF methods include Møller-Plesset perturbation theory (MP2, MP3, etc.) and Coupled Cluster (CC) theory (CCSD, CCSD(T), etc.). ststephens.net.inyoutube.com For a molecule like this compound, high-level CCSD(T) calculations with large basis sets would be considered the "gold standard" for obtaining accurate single-point energies. chemrxiv.org These methods are crucial for validating the results from more computationally efficient DFT calculations and for providing highly reliable energetic predictions.

The application of post-Hartree-Fock methods to benzene clusters and substituted benzenes has provided deep insights into their interaction energies and stabilities. researchgate.netresearchgate.net For this compound, these methods would be essential for accurately determining its heat of formation and bond dissociation energies, which are critical parameters for understanding its thermal stability and reactivity.

Reaction Pathway Elucidation and Transition State Analysis

Beyond its static properties, the reactivity of this compound is of paramount importance. Computational methods allow for the detailed exploration of its potential reaction pathways and the characterization of the transition states that govern the kinetics of these reactions.

Calculation of Activation Free Energies

The activation free energy (ΔG‡) is a critical parameter that determines the rate of a chemical reaction. It represents the free energy difference between the reactants and the transition state. researchgate.net Computational chemistry provides a framework for calculating these energies, thereby offering predictions of reaction rates.

For a reaction involving this compound, such as its formation from a methylperoxy radical and a phenyl radical, or its decomposition, the first step is to locate the geometry of the transition state (TS) on the potential energy surface. This is typically done using optimization algorithms that search for a first-order saddle point. Once the TS geometry is found, frequency calculations are performed to confirm that it has exactly one imaginary frequency corresponding to the reaction coordinate.

The activation enthalpy (ΔH‡) can be calculated from the difference in the electronic energies of the TS and the reactants, with corrections for zero-point vibrational energy (ZPVE). The activation entropy (ΔS‡) can be determined from the vibrational, rotational, and translational partition functions. Finally, the activation free energy is obtained using the equation ΔG‡ = ΔH‡ - TΔS‡.

Studies on the decomposition of cumene (B47948) hydroperoxide, a structurally related compound, have utilized computational methods to investigate reaction mechanisms and determine activation energies. semanticscholar.orgcore.ac.uksemanticscholar.orgumich.eduresearchgate.net Similar approaches applied to this compound would provide valuable data on its kinetic stability and preferred reaction channels. For example, a study on the alkylation of benzene with propylene (B89431) used ab initio methods to determine the energy profile and activation energies of the reaction steps. u-szeged.hu

Potential Energy Surface Mapping

A potential energy surface (PES) provides a comprehensive landscape of the energy of a molecular system as a function of its geometry. wayne.edu Mapping the PES for reactions involving this compound is crucial for a complete understanding of its chemical dynamics. A PES reveals the minima corresponding to reactants, products, and intermediates, as well as the saddle points corresponding to transition states that connect them. chemrxiv.orgresearchgate.net

For the reaction of a methylperoxy radical with a benzene ring, for instance, a multi-dimensional PES would be required to describe the approach of the radical, the formation of a pre-reaction complex, the transition state for bond formation, and the resulting this compound product. High-level ab initio methods are often employed to calculate the energies of a grid of points on the PES, which can then be fitted to an analytical function for use in dynamics simulations. rsc.org

Benchmark studies on the complex potential energy surfaces of reactions involving radicals and aromatic systems provide a template for how such investigations would be carried out for this compound. u-szeged.hu These studies often employ high-level coupled-cluster methods to ensure the accuracy of the calculated energies.

Simulation of Spectroscopic Data

Computational methods can also predict the spectroscopic properties of molecules, which is invaluable for identifying and characterizing them, especially for transient species that are difficult to study experimentally.

Simulated spectroscopic data can be directly compared with experimental spectra to confirm the presence of a particular molecule. For this compound, the simulation of its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra would provide a unique set of fingerprints for its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in NMR spectroscopy are sensitive to the electronic environment of the nuclei. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with good accuracy. wisc.eduillinois.eduliverpool.ac.ukmnstate.edu For this compound, these calculations would predict the chemical shifts of the aromatic protons, the methyl protons, and the carbon atoms in the benzene ring and the methyl group.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. The calculation of harmonic vibrational frequencies is a standard feature of most quantum chemistry software packages. uludag.edu.trresearchgate.netnist.govbohrium.com These calculated frequencies can be used to simulate the IR spectrum. For this compound, the calculated IR spectrum would show characteristic peaks for C-H stretching of the aromatic ring and the methyl group, C-C stretching of the ring, and the O-O stretching of the peroxide group. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions in a molecule. Time-dependent DFT (TD-DFT) is a widely used method for calculating the excitation energies and oscillator strengths of electronic transitions. mdpi.comresearchgate.netsapub.orgrsc.orgpku.edu.cn For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) corresponding to π→π* transitions in the benzene ring, which may be perturbed by the methylperoxy substituent.

Table 2: Summary of Computational Methods for Spectroscopic Simulation

| Spectroscopy | Computational Method | Predicted Properties |

|---|---|---|

| NMR | DFT (GIAO) | ¹H and ¹³C chemical shifts. liverpool.ac.uk |

| IR | DFT (Harmonic Frequencies) | Vibrational frequencies and intensities. bohrium.com |

Kinetic Modeling and Rate Constant Predictions

Rice–Ramsperger–Kassel–Marcus (RRKM) theory is a statistical theory used to describe the rates of unimolecular reactions in the gas phase. wikipedia.org It extends transition state theory by considering the distribution of energy among the vibrational and rotational modes of an energized molecule. wikipedia.orguleth.ca The fundamental assumption of RRKM theory is that intramolecular vibrational energy redistribution (IVR) occurs much faster than the reaction itself. wikipedia.org The theory enables the calculation of microcanonical rate constants, k(E), which are dependent on the energy of the reacting molecule.

To account for the effects of pressure and collisional energy transfer, RRKM theory is often coupled with a master equation (ME) formalism. researchgate.net The master equation is a set of differential equations that describes the time evolution of the population of molecules at different energy levels. kit.edumssanz.org.au By solving the master equation, one can compute pressure-dependent and temperature-dependent rate constants for complex reaction systems involving multiple wells and channels. researchgate.net Codes such as MESMER (Master Equation Solver for Multi Energy-well Reactions) are used to perform these complex kinetic calculations. researchgate.net

The following table presents a calculated rate constant expression for the reaction of the methyl peroxy radical with O2, derived from master equation calculations, which exemplifies the output of such theoretical modeling. rsc.org

| Reaction | Parameter | Value | Units |

|---|---|---|---|

| CH3O2 + O2 → Products | A (Pre-exponential factor) | 4.20 x 10¹³ | cm³ mol⁻¹ s⁻¹ |

| n (Temperature exponent) | 0 | - | |

| Ea (Activation energy) | 8676 | K (as E/R) |

The rate constant is expressed in the modified Arrhenius form k(T) = A * Tⁿ * exp(-Ea/T). Data is for the methyl peroxy radical as an analogue. rsc.org

The kinetic and thermodynamic data derived from computational modeling are subject to several sources of uncertainty. A critical evaluation of these uncertainties is essential for establishing the reliability of the predicted values. The primary sources of error stem from the approximations inherent in the theoretical methods and the choices made during the computational setup.

One of the most significant sources of uncertainty is the chosen level of theory, which includes the quantum mechanical method (e.g., DFT functionals, ab initio methods like coupled cluster) and the basis set. Different methods and basis sets can produce notably different energies, which directly impacts the calculated barrier heights, reaction enthalpies, and consequently, the rate constants. For example, calculations at a higher level of theory, such as UCCSD(T), are often used to refine energies obtained from a more computationally efficient method like UM06-2X. rsc.org

Further uncertainties arise from the treatment of molecular structures and vibrations. The rigid-rotor harmonic-oscillator (RRHO) approximation, commonly used to calculate vibrational frequencies and zero-point energies, can introduce errors, especially for molecules with low-frequency torsional modes or significant anharmonicity.

In RRKM/ME calculations, additional uncertainties are introduced through the modeling of collisional energy transfer. The Lennard-Jones parameters, which describe the interaction between the reacting molecule and the bath gas, are often estimated and can affect the pressure-dependence of the calculated rate constants. The choice of the energy grain size in the master equation solver can also influence the numerical precision of the results. researchgate.net A comprehensive uncertainty analysis involves systematically varying these computational parameters and comparing the theoretical predictions with reliable experimental data whenever possible to validate the model.

The table below summarizes key sources of uncertainty in computational kinetic and thermodynamic predictions.

| Source of Uncertainty | Description | Mitigation Strategy |

|---|---|---|

| Level of Theory (Method) | Choice of DFT functional or ab initio method affects calculated energies. | Benchmarking against high-level methods (e.g., CCSD(T)) or experimental data. |

| Basis Set | Incompleteness of the basis set can lead to errors in energy and geometry. | Systematic convergence studies with increasingly larger basis sets (e.g., cc-pVTZ, cc-pVQZ). |

| Harmonic Oscillator Approx. | Neglects vibrational anharmonicity, affecting zero-point energies and state densities. | Application of anharmonic corrections or use of more advanced vibrational analysis methods. |

| Collisional Energy Transfer Model | Uncertainty in Lennard-Jones parameters and the energy transfer function in ME calculations. | Sensitivity analysis on model parameters; comparison with experimental fall-off curves. |

| Single-Reference Methods | Inadequate for describing multi-reference character in transition states or radicals. | Use of multi-reference computational methods (e.g., CASSCF, MRCI) where necessary. |

Analytical Methodologies for the Detection and Quantification of Methylperoxy Benzene in Complex Chemical Systems

Spectrophotometric and Optical Methods for Organic Peroxides

Spectrophotometric and optical methods are foundational for the bulk quantification of organic peroxides. These techniques rely on chemical reactions that produce a light-absorbing or light-emitting species in direct proportion to the peroxide concentration.

Iodometric Methods (Traditional and Microwave-Assisted)

Iodometric titration is a classic and widely used method for determining the concentration of oxidizing agents, including organic peroxides.

Traditional Iodometric Method The traditional method is based on the oxidation of an iodide salt (typically potassium iodide, KI) by the peroxide group in an acidic solution. This reaction liberates molecular iodine (I₂). In the presence of excess iodide, the iodine forms the triiodide ion (I₃⁻), which has a distinct yellow-brown color and can be quantified spectrophotometrically at wavelengths of 288, 351, or 420 nm, or titrated with a standard solution of sodium thiosulfate. google.comresearchgate.netrsc.org The fundamental reaction for a hydroperoxide (ROOH) like (Methylperoxy)benzene is:

ROOH + 3I⁻ + H⁺ → ROH + I₃⁻ + H₂O

While reliable, the traditional method can be slow, as the reaction between some organic peroxides and iodide can take a significant amount of time to reach completion. su.se Furthermore, the analysis often requires an inert atmosphere because dissolved oxygen can also oxidize iodide, leading to erroneously high results. researchgate.net For some slowly reacting peroxides, heating may be necessary to accelerate the reaction, but this can introduce other complications. google.com

Microwave-Assisted Iodometric Method To overcome the limitations of the traditional approach, a microwave-assisted iodometric method has been developed. su.secolab.ws This technique utilizes microwave radiation to rapidly accelerate the reaction between the peroxide and potassium iodide in an acidic medium. portlandpress.comresearchgate.net The acceleration significantly reduces analysis time and minimizes interferences from dissolved oxygen. su.seresearchgate.net Studies on various peroxides, including the aromatic cumene (B47948) hydroperoxide, have demonstrated the effectiveness of this method. colab.wsresearchgate.net The main advantages are a much faster analysis, improved sensitivity, and applicability even in the presence of oxygen. colab.wsresearchgate.net The limit of detection can be lowered to approximately 0.25 µM. colab.wsresearchgate.net

| Parameter | Traditional Iodometric Method | Microwave-Assisted Iodometric Method |

|---|---|---|

| Analysis Time | Slow (minutes to hours) | Fast (seconds to minutes) su.se |

| Oxygen Interference | High (requires inert atmosphere) | Low (can be performed in air) researchgate.net |

| Applicability | Varies between different peroxide types | More uniform sensitivity across different peroxides researchgate.net |

| Detection Limit (LOD) | ~1 µM | ~0.25 µM (with degasification) colab.wsresearchgate.net |

Fluorescence Spectroscopy

Fluorescence spectroscopy offers a highly sensitive and selective alternative for detecting organic hydroperoxides. These methods typically employ fluorescent probes, which are non-fluorescent or weakly fluorescent molecules that undergo a chemical reaction with the hydroperoxide to produce a highly fluorescent product. mdpi.com

A prominent example of such a probe is diphenyl-pyrenylphosphine (DPPP) and its derivatives, like 3-perylene diphenylphosphine (B32561) (3-PeDPP). mdpi.comacs.org The phosphine (B1218219) probe is oxidized by the hydroperoxide to its corresponding phosphine oxide, a transformation that cancels a photoinduced electron transfer (PET) quenching effect and "turns on" a strong fluorescence signal. researchgate.netnih.gov The reaction is highly specific for hydroperoxides. acs.org This approach has been successfully used to quantify cumene hydroperoxide, a structural analog of this compound. acs.orgresearchgate.net

The fluorescence intensity of the resulting product is directly proportional to the initial concentration of the hydroperoxide. These assays are notable for their high sensitivity, with detection limits reaching the sub-micromolar range. researchgate.net

| Fluorescent Probe | Analyte Example | Excitation (λex) | Emission (λem) | Detection Limit (LOD) |

|---|---|---|---|---|

| Swallow-tailed perylene (B46583) derivative (Spy-HP) | Cumene Hydroperoxide | 524 nm | 535 nm | 0.14 µM researchgate.net |

| 3-Perylene Diphenylphosphine (3-PeDPP) | Cumene Hydroperoxide | 440 nm | 470 nm | Not specified acs.org |

Chemiluminescence Techniques

Chemiluminescence (CL) methods are renowned for their exceptional sensitivity and low background signals, as no external light source is required for excitation. troindia.in The analytical signal arises from light emitted by an excited-state product formed during a chemical reaction involving the peroxide.

Several CL systems are used for peroxide detection. One common system involves the reaction of luminol (B1675438). In the presence of a catalyst, luminol reacts with an oxidizing agent like a hydroperoxide to produce an excited aminophthalate ion, which emits light upon relaxation. troindia.incsic.es Another approach involves the direct chemiluminescence produced during the decomposition of peroxides, sometimes enhanced by the presence of sensitizers or specific reactants. For instance, the reaction of cumene hydroperoxide with phenylhydrazine (B124118) hydrochloride in an alkaline medium produces light emission that can be quantified. troindia.in The interaction of tertiary hydroperoxides with ferricytochrome c is another reaction known to generate chemiluminescence, primarily through the production of singlet oxygen. portlandpress.com

These methods can be coupled with High-Performance Liquid Chromatography (HPLC) for post-column detection, allowing for the specific quantification of individual peroxides in a complex mixture. csic.es

Chromatographic Techniques Coupled with Mass Spectrometry

For the analysis of individual peroxide compounds within complex mixtures, such as those found in atmospheric aerosols or industrial reaction products, the combination of a separation technique with a highly specific detector is essential.

Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)

Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS) is a powerful analytical tool for identifying and quantifying non-volatile or thermally fragile polar compounds, including organic peroxides. rsc.org The technique first separates compounds in a mixture using LC, after which the separated molecules are ionized via ESI and detected by a mass spectrometer based on their mass-to-charge ratio.

ESI is a "soft" ionization method, meaning it imparts little energy to the analyte molecule, thus minimizing fragmentation and typically preserving the molecular ion. rsc.org For a compound like this compound, detection would likely occur in negative ion mode as the deprotonated molecule [M-H]⁻ or in positive ion mode as a protonated molecule [M+H]⁺ or an adduct with another ion (e.g., sodium, [M+Na]⁺).

A novel advancement in this area is iodometry-assisted LC-ESI-MS. x-mol.comresearchgate.net In this approach, a sample is analyzed by LC-MS before and after treatment with iodide. The peroxide compounds are reduced to their corresponding alcohols by the iodide. By comparing the two chromatograms, peaks that disappear or are replaced by a peak corresponding to the alcohol can be unambiguously identified as peroxides. rsc.orgresearchgate.net This provides a high degree of confidence in the identification of the peroxy functional group, which can be difficult to confirm with mass spectrometry alone. researchgate.net

Application to Atmospheric Secondary Organic Aerosols

This compound is an expected product of the atmospheric photooxidation of benzene (B151609), a significant anthropogenic volatile organic compound. nih.gov The oxidation products of aromatic hydrocarbons can condense to form secondary organic aerosol (SOA), a major component of atmospheric particulate matter. copernicus.org Organic peroxides are known to constitute a significant fraction of SOA mass. copernicus.orguclm.es

The analysis of the chemical composition of SOA is exceptionally challenging due to its complexity. LC-ESI-MS has emerged as a crucial technique for the molecular-level characterization of SOA. rsc.orgcopernicus.org Studies investigating SOA formed from the photooxidation of benzene and other aromatics have confirmed the presence of organic peroxides as a compound class using methods like iodometric spectrophotometry. copernicus.org Although the explicit identification of this compound in ambient aerosol is not yet widely documented, LC-ESI-MS provides the necessary platform for such analysis. Researchers have used LC-ToF-MS (Time-of-Flight Mass Spectrometry) to analyze SOA from benzene photooxidation, identifying a range of oxidized products. copernicus.org The application of iodometry-assisted LC-MS would be a definitive method to confirm the presence of this compound and other peroxides in these complex atmospheric samples. rsc.org

| Precursor | SOA Component Class | Analytical Method |

|---|---|---|

| Benzene | Organic Peroxides | Iodometric Spectrophotometry copernicus.org |

| 1,3,5-Trimethylbenzene | Organic Peroxides | Iodometric Spectrophotometry copernicus.org |

| Benzene | Various Oxidized Products | LC/ToF-MS copernicus.org |

| α-Pinene | Organic Peroxides | Iodometry-Assisted LC-ESI-MS x-mol.comresearchgate.net |

Electrochemical Approaches for Peroxide Assay

The electrochemical detection of organic peroxides, including aromatic species like this compound, offers a sensitive and often rapid alternative to traditional titrimetric and spectroscopic methods. These approaches are typically based on the electrocatalytic reduction of the peroxide functional group (O-O) at the surface of a modified electrode. The core principle involves applying a potential to an electrode and measuring the resulting current, which is proportional to the concentration of the peroxide species in the sample.

Electrochemical assays for peroxides are commonly performed using techniques such as cyclic voltammetry (CV) and chronoamperometry. CV is used to investigate the electrochemical behavior of the analyte by sweeping the potential and observing the resulting current peaks, which provides information on the reduction potential of the peroxide. For instance, studies on benzoyl peroxide, an aromatic peroxide, show a distinct reduction peak when analyzed by CV. mdpi.commdpi.com Chronoamperometry is then often employed for quantitative analysis, where a constant potential, determined from CV, is applied, and the resulting current is measured over time. science.govwikipedia.org This method provides high sensitivity and a stable signal for quantification. wikipedia.org

The effectiveness of these assays heavily relies on the electrode material. Bare electrodes often require high overpotentials for peroxide reduction, leading to poor sensitivity and potential interference. mdpi.comresearchgate.net To overcome this, chemically modified electrodes are developed to enhance catalytic activity and facilitate electron transfer at lower potentials. Materials used for modification include metal-organic frameworks (MOFs), metal nanoparticles, and various nanocomposites. mdpi.commdpi.comresearchgate.net For example, a glassy carbon electrode modified with a composite of graphitic carbon nitride doped with Co₃O₄ has been shown to effectively catalyze the reduction of benzoyl peroxide in an organic solvent medium. mdpi.com Similarly, copper hexacyanoferrate-modified electrodes have demonstrated strong electrocatalytic activity toward the reduction of cumene hydroperoxide, an isomer of this compound, enabling its detection at low overpotentials. researchgate.net

The choice of solvent and electrolyte is also critical, especially for organic peroxides which may have limited solubility in aqueous solutions. Many methods for organic peroxides, such as benzoyl peroxide and di-t-butylperoxide, utilize aprotic solvents like acetonitrile (B52724) or dimethylformamide with a supporting electrolyte such as tetra-n-butylammonium perchlorate. mdpi.comresearchgate.net

While direct electrochemical data for this compound is not extensively documented, the performance of assays for structurally similar aromatic peroxides provides insight into the expected analytical parameters.

Table 1: Representative Performance of Electrochemical Sensors for Aromatic Peroxides

| Analyte | Electrode/Method | Linear Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Benzoyl Peroxide | Co-g-C₃N₄/Nafion/GCE / Chronoamperometry | Up to 50 µM | Not Reported | mdpi.com |

| Cumene Hydroperoxide | Copper Hexacyanoferrate/GCE / Chronoamperometry | 20 µM - 1.0 mM | 5.9 µM | researchgate.net |

| Benzoyl Peroxide | HIF-Au NCs/GCE / Cyclic Voltammetry | Not Reported | Not Reported | mdpi.com |

This table presents data for aromatic peroxides structurally related to this compound to illustrate the typical performance of electrochemical detection methods.

Advanced Analytical Applications of Chemical Ionization

Chemical Ionization Mass Spectrometry (CIMS) is a powerful soft ionization technique used for the sensitive and selective detection of trace gas species, including highly reactive intermediates like organic peroxy radicals. copernicus.org This methodology is particularly valuable for analyzing complex chemical systems, such as those found in atmospheric and combustion chemistry, where this compound and its precursors may be present. mit.edu The technique involves the ionization of analyte molecules through ion-molecule reactions with a pre-selected reagent ion in an ion-molecule reaction (IMR) region. copernicus.org

A prominent application is Atmospheric Pressure Chemical Ionization (APCI), often coupled with tandem mass spectrometry (MS/MS). For the analysis of organic hydroperoxides (ROOH), a class of compounds that includes isomers of this compound like cumene hydroperoxide, positive-ion APCI-MS/MS is particularly effective. copernicus.orgcopernicus.org A common approach involves using ammonium (B1175870) acetate (B1210297) to generate ammonium adducts of the analyte molecules ([M+NH₄]⁺). copernicus.orgcopernicus.org Under collisional dissociation conditions in the mass spectrometer, these adducts of hydroperoxides exhibit a characteristic neutral loss of 51 Da, corresponding to the loss of an H₂O₂ and an NH₃ molecule. copernicus.orgresearchgate.net This specific fragmentation pattern is a reliable tool for identifying ROOH compounds in complex matrices. copernicus.org

The choice of reagent ion is crucial for the selectivity and sensitivity of CIMS. Benzene cluster cations, for instance, have been employed as reagent ions for the detection of various volatile organic compounds. copernicus.orgcopernicus.org The ionization mechanism, whether by charge transfer or adduct formation, depends on the ionization energy of the analyte relative to that of the reagent ion. copernicus.org

The study of fundamental atmospheric reactions often involves the detection of key intermediates like the methylperoxy radical (CH₃O₂•), a structural component of this compound. CIMS has been instrumental in kinetic and mechanistic studies of such radicals. mit.edu For example, the reaction rates of the methylperoxy radical with other atmospheric species have been measured using CIMS, providing critical data for atmospheric models. mit.edu More advanced techniques like Photoionization Mass Spectrometry (PIMS) have also been utilized for the quantitative detection of methyl peroxy radicals in flow tube experiments. researchgate.netnih.gov

Table 2: Chemical Ionization Mass Spectrometry Data for this compound-Related Compounds

| Compound/Radical | Technique | Reagent Ion/Adduct | Key Diagnostic Ion (m/z) / Fragmentation | Reference |

|---|---|---|---|---|

| Cumene Hydroperoxide | (+)-APCI-MS/MS | NH₄⁺ | [M+NH₄]⁺ at m/z 170; Neutral loss of 51 Da | copernicus.orgcopernicus.org |

| Methylperoxy Radical (CH₃O₂•) | CIMS | Not specified | Detection of radical intermediates | mit.edu |

| Various Organic Peroxy Radicals (RO₂) | Cl₂-CIMS | Cl₂⁻ | [M+Cl₂]⁻ cluster ions | rsc.org |

This table provides mass spectrometry data for compounds structurally and chemically related to this compound to demonstrate the application of chemical ionization techniques.

Applications of Methylperoxy Benzene in Chemical Synthesis and Polymerization Science

Role as a Radical Initiator in Polymerization

Radical initiators are substances that can produce radical species under mild conditions to promote radical reactions. fujifilm.com Aromatic peroxides are a primary category of such initiators, valued for their ability to trigger the polymerization of a wide range of vinyl monomers, including ethylene, styrene (B11656), and acrylic esters. wikipedia.orgatamanchemicals.com

Redox initiation is a powerful method for generating free radicals at lower temperatures than thermal decomposition, which is highly valuable in industrial and medical applications. nih.govcmu.edu Amine-Peroxide Redox Polymerization (APRP) typically involves the reaction between a peroxide (the oxidizing agent) and a tertiary amine (the reducing agent). nih.govresearchgate.net

The mechanism for the widely-used Benzoyl Peroxide (BPO)/tertiary aromatic amine system is understood to proceed via a nucleophilic SN2 attack by the amine's nitrogen atom on the peroxide's oxygen-oxygen bond. nih.govacs.org This forms an unstable intermediate that undergoes homolysis, which is the rate-determining step, to generate a benzoyloxy radical and an aminoalkyl radical. nih.govresearchgate.net Both of these radical species are effective at initiating the polymerization of monomers like methyl methacrylate. researchgate.netnih.gov

Similarly, hydroperoxides like Cumene (B47948) Hydroperoxide (CHP) are used in redox systems, often paired with reducing agents like tetraethylenepentamine (B85490) (TEPA) or metal salts. nih.govnumberanalytics.comtandfonline.com These systems are particularly useful as they are often more thermally stable than their diacyl peroxide counterparts. google.com The hydrophobic nature of CHP and the hydrophilic character of an amine like TEPA can lead to radical formation at the particle-water interface in emulsion systems, which is advantageous for promoting surface grafting. tandfonline.com

Table 1: Common Redox Initiator Systems and Their Components

| Oxidizing Agent | Reducing Agent | Typical Application |

|---|---|---|

| Benzoyl Peroxide (BPO) | N,N-dimethyl-p-toluidine (DMT) | Dental composites, bone cements researchgate.netnih.gov |

| Cumene Hydroperoxide (CHP) | Tetraethylenepentamine (TEPA) | Emulsion polymerization, grafting tandfonline.com |

| Cumene Hydroperoxide (CHP) | Thiourea Derivatives | Dental materials google.com |

Free-radical polymerization is a fundamental process for producing a vast range of polymers. fujifilm.com The process is a chain reaction involving initiation, propagation, and termination steps. fujifilm.com Aromatic peroxides such as tert-Butyl Peroxybenzoate (TBPB) are frequently used as thermal initiators for vinyl monomers like styrene and acrylates. blitchem.comblitchem.com

Upon heating, the peroxide decomposes into free radicals. blitchem.com These highly reactive radicals then attack the double bond of a vinyl monomer, creating a new, larger radical. This new radical continues to propagate by adding more monomer units, forming a long polymer chain. mdpi.com The polymerization of various vinyl monomers can be initiated using this method, including acrylates, methacrylates, and styrenes. nih.govbeilstein-journals.org

Modifying the surface of a material without altering its bulk properties is crucial for many advanced applications. rsc.org Grafting polymers onto a surface is a common strategy to impart new functionalities. Peroxides can be used to initiate "grafting from" polymerization, where polymer chains are grown directly from a substrate.

This is achieved by immobilizing peroxide groups on the surface. When heated or exposed to a reducing agent, these surface-bound peroxides decompose into radicals, which then initiate the polymerization of monomers directly from the surface. This creates a dense layer of covalently attached polymer chains, often referred to as a polymer brush. This technique can be used to alter surface properties such as wettability, biocompatibility, or adhesion.

Mechanism of Radical Generation and Chain Initiation

The utility of peroxides as initiators stems from the inherent weakness of the oxygen-oxygen single bond.

Thermal Initiation : When heated, this bond undergoes homolytic cleavage, breaking symmetrically to yield two radicals. For a perester like tert-Butyl Peroxybenzoate (TBPB), thermal decomposition produces a benzoyloxy radical and a tert-butoxy (B1229062) radical. wikipedia.org The main decomposition products include carbon dioxide, acetone, methane, tert-butanol, benzoic acid, and benzene (B151609). atamanchemicals.com

Redox Initiation : In the presence of a reducing agent (like an amine), the peroxide bond is cleaved at a much lower temperature through an electron transfer process, generating radicals as described in section 7.1.1. researchgate.netnumberanalytics.com

Once generated, these primary radicals (R•) initiate polymerization by adding to a monomer molecule (M), thereby forming a new monomer radical (RM•). This is the chain initiation step.

Reaction Scheme: Initiation and Propagation

Decomposition: Peroxide → 2 R•

Chain Initiation: R• + M → RM•

Propagation: RM• + n(M) → RMn+1•

The efficiency of initiation depends on the reactivity of the primary radical and the specific monomer being polymerized.

Control of Polymer Molecular Weight and Molecular Weight Distribution

Controlling the molecular weight (MW) and molecular weight distribution (MWD) of a polymer is critical for tailoring its physical and mechanical properties for a specific application. nih.gov In radical polymerization, the initiator concentration is a primary lever for controlling molecular weight.

A higher concentration of an initiator like TBPB or CHP leads to a higher concentration of initial radicals. This increases the number of growing polymer chains that are initiated simultaneously. With a finite amount of monomer available, initiating more chains means that each individual chain will be shorter, resulting in a lower average molecular weight. Conversely, a lower initiator concentration leads to fewer, longer chains and a higher average molecular weight.

Table 2: Factors Influencing Molecular Weight in Radical Polymerization

| Factor | Effect on Molecular Weight | Rationale |

|---|---|---|

| ↑ Initiator Concentration | ↓ Decrease | More polymer chains are initiated, consuming the available monomer more quickly, leading to shorter chains. |

| ↓ Initiator Concentration | ↑ Increase | Fewer chains are initiated, allowing each chain to grow longer before termination. |

| ↑ Monomer Concentration | ↑ Increase | Higher probability of propagation relative to termination, leading to longer chains. |

| ↑ Temperature | ↓ Decrease | Increases both the rate of initiation and chain transfer, generally leading to shorter chains. |

| ↑ Chain Transfer Agent Conc. | ↓ Decrease | Increases the rate of premature chain termination, resulting in shorter polymer chains. cmu.edu |

Influence on Polymer Architecture (e.g., Block, Graft, Brush-Like Copolymers)

While traditional free-radical polymerization produces random copolymers, the use of initiators in controlled radical polymerization (CRP) techniques allows for the synthesis of polymers with complex, well-defined architectures.

Block Copolymers : These polymers consist of long sequences (blocks) of different monomers linked together. nih.govrsc.orgresearchgate.net They can be synthesized by sequential monomer addition. An initiator is used to polymerize the first monomer (A), creating a "living" polymer chain that retains a reactive end. Then, a second monomer (B) is added, which polymerizes from the end of the first block, forming an A-B diblock copolymer. rsc.org

Graft Copolymers : These consist of a main polymer backbone with other polymer chains (grafts) attached as side chains. nih.govuctm.edumdpi.com In the "grafting from" approach, a polymer backbone is functionalized with initiator sites. The addition of a second monomer and an activating species (e.g., heat for a peroxide-functionalized backbone) initiates the growth of side chains from the backbone. mdpi.comresearchgate.net

Brush-Like Copolymers : These are a special type of graft copolymer with a very high density of side chains, forcing the backbone into a stretched, extended conformation. rsc.orgresearchgate.netmdpi.com Their synthesis often relies on creating a macroinitiator backbone where every repeating unit contains an initiating site, from which the brush side chains are then grown. nih.gov

In all these advanced syntheses, the role of the initiator is fundamental to beginning the polymerization process for each block or graft, and its choice is critical to the success of the specific polymerization technique employed (e.g., ATRP, RAFT, or NMP). frontiersin.org

Environmental and Atmospheric Chemistry Research Context of Aromatic Peroxy Radicals

Formation of Aromatic Peroxy Radicals in Atmospheric Oxidation of Volatile Organic Compounds (VOCs)

Aromatic peroxy radicals, including (methylperoxy)benzene, are primarily formed through the atmospheric oxidation of aromatic hydrocarbons. researchgate.net These hydrocarbons, which constitute a significant portion of urban VOCs, are emitted from sources such as fuel combustion and industrial activities. researchgate.netcaltech.edu The dominant oxidation process is initiated by the hydroxyl radical (OH), which adds to the aromatic ring. d-nb.info This is followed by the rapid addition of molecular oxygen (O2) to the resulting radical, yielding an aromatic peroxy radical. d-nb.infoacs.org

The oxidation of toluene (B28343), for example, leads to the formation of this compound. This process is a critical step in the chain of reactions that break down aromatic VOCs in the atmosphere. acs.org The formation of these peroxy radicals is central to understanding the subsequent chemical transformations that lead to the production of ozone and secondary organic aerosols. researchgate.netcopernicus.org

Role in Secondary Organic Aerosol (SOA) Formation

Aromatic peroxy radicals are crucial precursors to the formation of Secondary Organic Aerosol (SOA), a significant component of atmospheric particulate matter. caltech.educopernicus.orgepa.govresearchgate.net The chemical pathways leading to SOA are heavily influenced by the reaction environment, particularly the concentration of nitrogen oxides (NOx).

Under low-NOx conditions, the reactions of aromatic peroxy radicals, such as those with the hydroperoxy radical (HO2), tend to produce low-volatility products that can readily partition into the aerosol phase, leading to higher SOA yields. caltech.eduepa.govresearchgate.net In contrast, under high-NOx conditions, the reaction of peroxy radicals with nitric oxide (NO) can lead to different products, though SOA formation still occurs. caltech.eduepa.govresearchgate.net

Studies have shown that a notable fraction of aerosol-phase accretion products, which contribute to SOA mass, originate from aromatic-derived peroxy radicals. copernicus.org The formation of highly oxygenated organic molecules (HOMs) through the autoxidation of aromatic peroxy radicals is another important pathway contributing to SOA. d-nb.info These HOMs have very low volatility and can efficiently form new particles or condense onto existing ones.

Table 1: SOA Yields from Aromatic Hydrocarbons under Different NOx Conditions

| Aromatic Hydrocarbon | Low-NOx SOA Yield | High-NOx SOA Yield | Reference |

| m-Xylene | 36% | Variable | epa.gov, caltech.edu, researchgate.net |

| Toluene | 30% | Variable | epa.gov, caltech.edu, researchgate.net |

| Benzene (B151609) | 37% | Variable | epa.gov, caltech.edu, researchgate.net |

| This table summarizes the significant difference in SOA yields depending on the concentration of nitrogen oxides, highlighting the importance of peroxy radical chemistry. |

Gas-Phase Reactions of Aromatic Peroxy Radicals

Reactions with Halogen Monoxides

The reactions of peroxy radicals with halogen monoxides (ClO, BrO, and IO) are recognized as potentially important pathways in atmospheric chemistry. oup.comrsc.org While specific kinetic data for the reaction of this compound with these species are not extensively detailed in the provided context, the general importance of these reactions for other peroxy radicals suggests they could play a role in the chemistry of aromatic peroxy radicals, particularly in marine or coastal environments where halogen concentrations can be elevated. copernicus.org

Reactions with Other Atmospheric Species

Aromatic peroxy radicals undergo a variety of bimolecular reactions with key atmospheric constituents. rsc.org Under typical atmospheric conditions, aromatic peroxy radicals arising from OH and subsequent O2 addition to the toluene ring are shown to cyclize, forming bicyclic radicals, rather than reacting with nitric oxide (NO). acs.org

In environments with low NOx concentrations, the reaction with the hydroperoxy radical (HO2) becomes a dominant loss pathway for many peroxy radicals. rsc.orgresearchgate.net These reactions typically form organic hydroperoxides. rsc.org The self-reaction of peroxy radicals and their cross-reactions with other peroxy radicals also occur, leading to a variety of products, including non-peroxide accretion products like ethers and esters. copernicus.org

The reaction of the hydroxycyclohexadienyl radical (the initial adduct of OH and benzene) with O2 is a key step leading to peroxy radical formation and subsequent reactions. researchgate.net This peroxy radical can then react with NO, NO2, and HO2, influencing the formation of ozone and other secondary pollutants. copernicus.orgcopernicus.org

Surface Interactions and Heterogeneous Chemistry of Peroxy Radicals

While gas-phase reactions are predominant, the interaction of peroxy radicals and their oxidation products with aerosol surfaces represents an important aspect of their atmospheric lifecycle. This heterogeneous chemistry can significantly influence the formation and composition of SOA. researchgate.net

For instance, the heterogeneous reaction of phenol (B47542) and related products, which can be formed from the oxidation of benzene, in the presence of wet inorganic aerosol is hypothesized to form persistent phenoxy radicals. copernicus.org There is also evidence of heterogeneous chemistry between various VOC oxidation products and aerosols, which can affect SOA yields. researchgate.net The uptake of gas-phase oxidation products onto aerosol surfaces can lead to further reactions in the particle phase, contributing to the growth and aging of SOA.

Impact on Atmospheric Oxidative Capacity and Trace Species Concentrations

Aromatic peroxy radicals and their subsequent reactions have a profound impact on the oxidative capacity of the atmosphere and the concentrations of various trace species. The oxidation of aromatic compounds is a significant source of the hydroxyl radical (OH) in certain environments, which is the primary daytime oxidant in the troposphere. copernicus.org

The reactions of peroxy radicals are central to the photochemical cycles that produce tropospheric ozone. copernicus.orgrsc.org In high-NOx environments, the reaction of peroxy radicals with NO propagates the radical chain and leads to ozone formation. copernicus.org Conversely, in low-NOx regimes, reactions of peroxy radicals can act as a sink for radicals, thus reducing ozone production. copernicus.org

Future Research Directions and Emerging Methodologies

Development of Novel Synthetic Routes with Enhanced Selectivity

The synthesis of aryl peroxides like (Methylperoxy)benzene is often hampered by low yields and poor selectivity due to competing side reactions and the inherent instability of the peroxide bond. Future research will focus on developing more refined and efficient synthetic protocols.